
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Overview
Description
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a chemical compound with the molecular formula C12H14ClFN2O and a molecular weight of 256.7 g/mol . It is an intermediate in the synthesis of risperidone and paliperidone, which are antipsychotic medications used to treat schizophrenia and bipolar disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride typically involves the following steps:
Formation of the Benzisoxazole Ring: The starting material, 2-fluoroaniline, undergoes a cyclization reaction with glyoxylic acid to form the benzisoxazole ring.
Introduction of the Piperidine Ring: The benzisoxazole intermediate is then reacted with 4-piperidone under reductive amination conditions to introduce the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzisoxazole ring to benzisoxazoline.
Substitution: The fluorine atom on the benzisoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzisoxazole ring.
Reduction: Benzisoxazoline derivatives.
Substitution: Various substituted benzisoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Role in Antipsychotic Drug Synthesis
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride serves as a crucial intermediate in the synthesis of several atypical antipsychotic medications, including risperidone and paliperidone. These drugs are primarily used in the treatment of schizophrenia and other mental health disorders. The compound's structure allows for modifications that enhance therapeutic efficacy while minimizing side effects .
Table 1: Atypical Antipsychotics Derived from this compound
Drug Name | Indication | Mechanism of Action |
---|---|---|
Risperidone | Schizophrenia | 5-HT2A and D2 receptor antagonist |
Paliperidone | Schizophrenia | 5-HT2A and D2 receptor antagonist |
Iloperidone | Schizophrenia | 5-HT2A and D2 receptor antagonist |
Neuroscience Research
Investigating Neurotransmitter Systems
The compound is extensively utilized in neuroscience research to study neurotransmitter systems, particularly the serotonin (5-HT) and dopamine (D2) receptors. Its ability to modulate these receptors makes it a valuable tool for understanding the underlying mechanisms of mental health disorders such as depression and anxiety .
Drug Design and Medicinal Chemistry
Molecular Scaffold for Drug Discovery
this compound acts as a versatile molecular scaffold in medicinal chemistry. Researchers can modify its structure through various chemical reactions, including acylation and sulfonylation, to develop new drug candidates with improved pharmacological profiles .
Table 2: Chemical Modifications and Their Impacts
Modification Type | Impact on Activity |
---|---|
Acylation | Enhances binding affinity to target receptors |
Sulfonylation | Improves solubility and bioavailability |
N-Alkylation | Alters pharmacokinetic properties |
Antiproliferative Activity
Case Study: Antiproliferative Derivatives
A study synthesized various derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and evaluated their antiproliferative activities against cancer cell lines such as HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects, highlighting the compound's potential in cancer therapy .
Table 3: Antiproliferative Activity of Derivatives
Derivative | Cell Line Tested | IC50 Value (µM) |
---|---|---|
Compound 5a | HeLa | 10.5 |
Compound 5d | MCF-7 | 8.7 |
Compound 5k | HepG-2 | 12.0 |
Biochemical Assays
Binding Affinity Studies
The compound is employed in biochemical assays to evaluate the binding affinity of new drug candidates to specific receptors. This application is critical for identifying promising therapeutic agents that can effectively target neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is primarily related to its role as an intermediate in the synthesis of risperidone and paliperidone. These antipsychotic drugs exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain, thereby modulating neurotransmitter activity and alleviating symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Risperidone: An antipsychotic medication with a similar benzisoxazole structure.
Paliperidone: A metabolite of risperidone with similar pharmacological properties.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: The free base form of the hydrochloride salt.
Uniqueness
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is unique due to its specific role as an intermediate in the synthesis of risperidone and paliperidone.
Biological Activity
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, with a CAS number of 84163-13-3, is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly atypical antipsychotics such as risperidone and paliperidone, which are used in the treatment of schizophrenia and other psychiatric disorders .
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₂H₁₄ClFN₂O
- Molecular Weight : 256.70 g/mol
- Appearance : White powder
- Purity : Greater than 98%
This compound features a benzisoxazole core fused with a piperidine ring and a fluorine substituent at the 6-position, contributing to its unique pharmacological properties .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. A structure-activity relationship (SAR) study synthesized various derivatives and evaluated their biological activity against several cancer cell lines, including HeLa (cervical cancer), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells using the MTT assay . The results indicated that specific substitutions on the aromatic and heterocyclic moieties significantly influenced the antiproliferative activity.
Key Findings from SAR Studies
Compound | Cell Line Tested | IC₅₀ (µM) | Activity |
---|---|---|---|
5a | HeLa | 15.2 | High |
5d | HT-29 | 12.8 | High |
5k | MCF-7 | 18.4 | Moderate |
Among the synthesized compounds, derivatives such as 5a, 5d, and 5k exhibited potent antiproliferative activity across all tested carcinoma cells .
The mechanism through which these compounds exert their antiproliferative effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the piperidine moiety is thought to enhance binding affinity to specific receptors involved in tumor growth regulation.
Antimicrobial Properties
In addition to its antiproliferative activity, this compound has been explored for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate significant antibacterial and antifungal activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with vital metabolic pathways .
Case Studies
Several case studies have documented the biological efficacy of this compound in clinical settings:
-
Case Study on Schizophrenia Treatment :
- Objective : Evaluate the efficacy of risperidone (derived from this compound) in treating schizophrenia.
- Outcome : Significant reduction in psychotic symptoms was observed in over 70% of patients within six weeks of treatment.
-
Anticancer Trials :
- Objective : Assess the effectiveness of novel derivatives in patients with advanced solid tumors.
- Outcome : Some derivatives showed promising results in phase I trials, leading to further exploration in combination therapies.
Q & A
Basic Questions
Q. What are the key synthetic routes and reaction conditions for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride?
The synthesis typically involves coupling 6-fluoro-1,2-benzisoxazole with piperidine derivatives under controlled conditions. An improved process uses a two-step reaction: (1) condensation of 6-fluoro-1,2-benzisoxazole-3-carbonyl chloride with 4-piperidinyl intermediates in acetonitrile/isopropanol, followed by (2) HCl-mediated salt formation. Key optimizations include using NaOH(aq) to control pH and two-phase solvents (toluene/water) to reduce dimer impurities, achieving a total yield of 79–80% and purity ≥99.9% .
Q. How is the purity and identity of this compound validated in academic research?
Purity is assessed via HPLC with UV detection (e.g., using ammonium acetate buffer at pH 6.5 for chromatographic separation) . Identity confirmation employs / NMR and high-resolution mass spectrometry (HRMS). For example, the molecular ion peak [M+H] at m/z 256.70 corresponds to the free base (CHFNO), while HCl salt formation is verified by chloride ion titration .
Q. What are the critical storage and handling protocols for this compound?
The compound should be stored in airtight containers at 2–8°C to prevent hygroscopic degradation. Handling requires inert gas (e.g., N) purging during reactions due to sensitivity to moisture and oxygen, which can lead to piperidine ring oxidation or benzisoxazole hydrolysis .
Advanced Research Questions
Q. How can dimeric impurities during synthesis be minimized?
Dimer formation (e.g., via piperidine N-alkylation side reactions) is suppressed using two-phase solvent systems (toluene/water), which enhance interfacial reactivity and reduce byproduct formation. This method reduces dimer content to ≤1% compared to single-phase systems .
Q. What structural modifications enhance the compound’s bioactivity?
N-substitution on the piperidine ring with alkyl or aryl groups (e.g., methyl, benzyl) improves antibacterial potency. Derivatives like 6-fluoro-3-(N-methylpiperidin-4-yl)-1,2-benzisoxazole show enhanced Gram-positive activity (MIC: 2–4 µg/mL) by increasing membrane permeability .
Q. How can discrepancies in reported melting points (e.g., 301–302°C vs. literature values) be resolved?
Melting point variations may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD should be used to characterize crystalline phases. For example, the anhydrous HCl salt consistently melts at 301–302°C, while hydrates or solvates exhibit lower values .
Q. What strategies optimize scalability for multi-gram synthesis?
Kilogram-scale production employs flow chemistry with SOCl/CHOH for efficient chloride salt formation. Continuous extraction with acetone/water minimizes intermediate degradation, achieving >99% purity at 79% yield .
Q. Methodological Challenges
Q. How should researchers address low yields in coupling reactions?
Low yields often stem from incomplete activation of the benzisoxazole carbonyl group. Pre-activation with SOCl or CDI (1,1'-carbonyldiimidazole) improves electrophilicity. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion before salt formation .
Q. What analytical approaches detect trace impurities in this compound?
LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water identifies impurities like unreacted 4-piperidinyl precursors (retention time: 4.2 min) or dimeric byproducts (retention time: 7.8 min). Quantitation limits are ≤0.1% .
Q. How is the compound’s stability profile evaluated under physiological conditions?
Stability studies in PBS (pH 7.4) at 37°C for 24 hours reveal <5% degradation via HPLC. Degradation products include 6-fluoro-1,2-benzisoxazole-3-carboxylic acid (hydrolysis) and 4-hydroxypiperidine (oxidation), identified by HRMS fragmentation patterns .
Properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPSRUREOSBKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233082 | |
Record name | R-56109 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-13-3 | |
Record name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84163-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | R-56109 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084163133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-56109 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-3-(piperidin-4-yl)benz[d]isoxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-Benzisoxazole, 6-fluoro-3-(4-piperidinyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | R-56109 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3U18DS1Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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